molecular formula C12H15NO B11903827 1-Phenylpiperidine-2-carbaldehyde

1-Phenylpiperidine-2-carbaldehyde

Cat. No.: B11903827
M. Wt: 189.25 g/mol
InChI Key: GDKNSQKDWIAURI-UHFFFAOYSA-N
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Description

1-Phenylpiperidine-2-carbaldehyde is an organic compound that belongs to the class of piperidine derivatives It features a phenyl group attached to the piperidine ring, with an aldehyde functional group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylpiperidine-2-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 1-phenylpiperidine with a formylating agent such as formic acid or formamide under acidic conditions. Another method includes the oxidation of 1-phenylpiperidine-2-methanol using oxidizing agents like pyridinium chlorochromate or manganese dioxide .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of pyridine derivatives followed by formylation. This method ensures high yields and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-Phenylpiperidine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Phenylpiperidine-2-carbaldehyde has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenylpiperidine-2-carbaldehyde is primarily related to its ability to interact with specific molecular targets. It can act as an intermediate in the synthesis of compounds that modulate neurotransmitter activity in the central nervous system. The aldehyde group allows it to form Schiff bases with amines, facilitating the formation of various biologically active molecules .

Comparison with Similar Compounds

    1-Phenylpiperidine-4-carbaldehyde: Similar structure but with the aldehyde group at the fourth position.

    Meperidine: A phenylpiperidine derivative with analgesic properties.

    Ketobemidone: Another phenylpiperidine with opioid activity

Uniqueness: 1-Phenylpiperidine-2-carbaldehyde is unique due to its specific structural configuration, which allows for selective reactions and the formation of diverse derivatives. Its position-specific reactivity makes it a valuable intermediate in organic synthesis and drug development .

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

1-phenylpiperidine-2-carbaldehyde

InChI

InChI=1S/C12H15NO/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-3,6-7,10,12H,4-5,8-9H2

InChI Key

GDKNSQKDWIAURI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C=O)C2=CC=CC=C2

Origin of Product

United States

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